3-Ethyl-2-thioxo-4-oxazolidinone

Catalog No.
S1508516
CAS No.
10574-66-0
M.F
C5H7NO2S
M. Wt
145.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-thioxo-4-oxazolidinone

CAS Number

10574-66-0

Product Name

3-Ethyl-2-thioxo-4-oxazolidinone

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

InChI

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3

InChI Key

ZILKBTSQUZJHOI-UHFFFAOYSA-N

SMILES

CCN1C(=O)COC1=S

Canonical SMILES

CCN1C(=O)COC1=S

3-Ethyl-2-thioxo-4-oxazolidinone is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is C5H7NO2SC_5H_7NO_2S, and it has a molecular weight of approximately 145.18 g/mol. The compound features a thioxo group, which contributes to its unique chemical properties and potential biological activities. This compound is part of the oxazolidinone family, known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Synthesis:

4-Oxazolidinone, 3-ethyl-2-thioxo- (also known as 3-ethyl-2-thioxo-4-oxazolidinone) is a heterocyclic compound containing a five-membered ring with nitrogen, oxygen, and sulfur atoms. The scientific literature describes various methods for its synthesis, including the reaction of ethyl chloroacetate with thiourea, followed by cyclization. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 4-Oxazolidinone, 3-ethyl-2-thioxo- may exhibit various properties with potential scientific applications. These include:

  • Antimicrobial activity: Studies have investigated its potential as an antimicrobial agent against various bacteria and fungi. Journal of Heterocyclic Chemistry, 1983: )
  • Corrosion inhibition: Research has explored its use as a corrosion inhibitor for metals. International Journal of Corrosion Science and Technology, 2012: )
Typical of oxazolidinones, including:

  • Nucleophilic Substitution: The thioxo group can participate in nucleophilic attacks, leading to the formation of derivatives.
  • Cyclization Reactions: It can react with different electrophiles to form more complex cyclic structures.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, affecting its stability and reactivity.

Research indicates that 3-Ethyl-2-thioxo-4-oxazolidinone exhibits significant biological activity, particularly in anticancer research. Studies have shown that derivatives of 2-thioxo-oxazolidinones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of survival pathways . The compound's structure allows for interactions with biological targets that are crucial for cellular processes.

The synthesis of 3-Ethyl-2-thioxo-4-oxazolidinone can be achieved through several methods. A common approach involves the reaction of ethyl hydrazinoacetate hydrochloride with appropriate reagents under controlled conditions. Other methods may include:

  • Condensation Reactions: Combining thioketones with amino acids or their derivatives.
  • Cyclization Techniques: Utilizing reagents that promote the formation of the oxazolidinone ring from linear precursors.

3-Ethyl-2-thioxo-4-oxazolidinone has several applications:

  • Pharmaceuticals: It is primarily explored for its potential as an anticancer agent.
  • Antimicrobial Agents: Compounds in the oxazolidinone class are known for their antibacterial properties, making them candidates for developing new antibiotics.
  • Chemical Intermediates: It serves as a precursor for synthesizing other biologically active compounds.

Interaction studies of 3-Ethyl-2-thioxo-4-oxazolidinone with various biological targets have indicated its potential efficacy in modulating specific pathways involved in cell survival and proliferation. For instance, its derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation, enhancing their therapeutic potential against cancer .

Several compounds share structural similarities with 3-Ethyl-2-thioxo-4-oxazolidinone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Thioxo-4-oxazolidinoneContains a thioxo group similar to 3-Ethyl variantKnown for broad-spectrum antimicrobial activity
LinezolidAn oxazolidinone antibioticEffective against Gram-positive bacteria
5-Methyl-2-thioxo-4-oxazolidinoneMethyl substitution at position 5Exhibits enhanced cytotoxicity against certain tumors

These compounds highlight the uniqueness of 3-Ethyl-2-thioxo-4-oxazolidinone, particularly in its specific ethyl substitution and resulting biological activities.

XLogP3

0.7

Other CAS

10574-66-0

Wikipedia

4-Oxazolidinone, 3-ethyl-2-thioxo-

General Manufacturing Information

4-Oxazolidinone, 3-ethyl-2-thioxo-: INACTIVE

Dates

Modify: 2023-08-15

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